Cas no 2227767-76-0 ((3S)-3-(3-chlorothiophen-2-yl)-3-hydroxypropanoic acid)

(3S)-3-(3-Chlorothiophen-2-yl)-3-hydroxypropanoic acid is a chiral intermediate of interest in pharmaceutical and fine chemical synthesis. Its structure features a thiophene ring with a chlorine substituent, a hydroxyl group, and a propanoic acid moiety, offering versatility for further derivatization. The (3S)-stereochemistry ensures enantioselective applications, particularly in the development of active pharmaceutical ingredients (APIs) or agrochemicals. The compound’s functional groups enable selective modifications, making it valuable for asymmetric synthesis. Its well-defined stereocenter and reactive sites facilitate controlled transformations, enhancing its utility in medicinal chemistry and catalyst design. High purity and stability under standard conditions further support its use in research and industrial applications.
(3S)-3-(3-chlorothiophen-2-yl)-3-hydroxypropanoic acid structure
2227767-76-0 structure
Product name:(3S)-3-(3-chlorothiophen-2-yl)-3-hydroxypropanoic acid
CAS No:2227767-76-0
MF:C7H7ClO3S
MW:206.646680116653
CID:6079398
PubChem ID:96862282

(3S)-3-(3-chlorothiophen-2-yl)-3-hydroxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3S)-3-(3-chlorothiophen-2-yl)-3-hydroxypropanoic acid
    • EN300-1978695
    • 2227767-76-0
    • Inchi: 1S/C7H7ClO3S/c8-4-1-2-12-7(4)5(9)3-6(10)11/h1-2,5,9H,3H2,(H,10,11)/t5-/m0/s1
    • InChI Key: JSPDRDWNDMLTKU-YFKPBYRVSA-N
    • SMILES: ClC1C=CSC=1[C@H](CC(=O)O)O

Computed Properties

  • Exact Mass: 205.9804429g/mol
  • Monoisotopic Mass: 205.9804429g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 85.8Ų

(3S)-3-(3-chlorothiophen-2-yl)-3-hydroxypropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1978695-0.05g
(3S)-3-(3-chlorothiophen-2-yl)-3-hydroxypropanoic acid
2227767-76-0
0.05g
$1632.0 2023-09-16
Enamine
EN300-1978695-0.1g
(3S)-3-(3-chlorothiophen-2-yl)-3-hydroxypropanoic acid
2227767-76-0
0.1g
$1711.0 2023-09-16
Enamine
EN300-1978695-10.0g
(3S)-3-(3-chlorothiophen-2-yl)-3-hydroxypropanoic acid
2227767-76-0
10g
$8357.0 2023-06-01
Enamine
EN300-1978695-5.0g
(3S)-3-(3-chlorothiophen-2-yl)-3-hydroxypropanoic acid
2227767-76-0
5g
$5635.0 2023-06-01
Enamine
EN300-1978695-10g
(3S)-3-(3-chlorothiophen-2-yl)-3-hydroxypropanoic acid
2227767-76-0
10g
$8357.0 2023-09-16
Enamine
EN300-1978695-1.0g
(3S)-3-(3-chlorothiophen-2-yl)-3-hydroxypropanoic acid
2227767-76-0
1g
$1944.0 2023-06-01
Enamine
EN300-1978695-0.25g
(3S)-3-(3-chlorothiophen-2-yl)-3-hydroxypropanoic acid
2227767-76-0
0.25g
$1789.0 2023-09-16
Enamine
EN300-1978695-5g
(3S)-3-(3-chlorothiophen-2-yl)-3-hydroxypropanoic acid
2227767-76-0
5g
$5635.0 2023-09-16
Enamine
EN300-1978695-1g
(3S)-3-(3-chlorothiophen-2-yl)-3-hydroxypropanoic acid
2227767-76-0
1g
$1944.0 2023-09-16
Enamine
EN300-1978695-0.5g
(3S)-3-(3-chlorothiophen-2-yl)-3-hydroxypropanoic acid
2227767-76-0
0.5g
$1866.0 2023-09-16

(3S)-3-(3-chlorothiophen-2-yl)-3-hydroxypropanoic acid Related Literature

Additional information on (3S)-3-(3-chlorothiophen-2-yl)-3-hydroxypropanoic acid

(3S)-3-(3-Chlorothiophen-2-yl)-3-hydroxypropanoic Acid: A Comprehensive Overview

(3S)-3-(3-Chlorothiophen-2-yl)-3-hydroxypropanoic acid, with the CAS number 2227767-76-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thiophene ring substituted with a chlorine atom and a hydroxyl group attached to a propanoic acid backbone. The stereochemistry at the chiral center (denoted by the (3S) configuration) plays a crucial role in determining its biological activity and chemical reactivity.

The molecular formula of this compound is C8H8ClO3S, and its molecular weight is approximately 219.64 g/mol. The presence of the thiophene ring introduces aromaticity and potential for conjugation, which can influence its electronic properties. The hydroxyl group and carboxylic acid functionalities make this compound amphiprotic, enabling it to participate in various chemical reactions, including esterification, amidation, and hydrogen bonding interactions.

Recent studies have highlighted the potential of (3S)-3-(3-chlorothiophen-2-yl)-3-hydroxypropanoic acid as a building block in medicinal chemistry. Its ability to form stable esters and amides has made it a valuable precursor in the synthesis of bioactive molecules. For instance, researchers have explored its use in developing inhibitors for enzymes involved in metabolic pathways, such as kinases and proteases.

The synthesis of this compound typically involves multi-step processes, often starting from readily available thiophene derivatives. One common approach is the alkylation of thiophene with an appropriate chloroalkane followed by hydrolysis to introduce the hydroxyl group. The stereochemistry at the chiral center is controlled during the synthesis to ensure the desired (3S) configuration. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the purity and structure of the final product.

In terms of physical properties, (3S)-3-(3-chlorothiophen-2-yl)-3-hydroxypropanoic acid is a crystalline solid with a melting point around 150°C. It is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various analytical techniques and preparative methods in organic chemistry.

The biological activity of this compound has been extensively studied in recent years. In vitro assays have demonstrated its ability to modulate cellular signaling pathways, particularly those involving tyrosine kinases. This suggests potential applications in the treatment of diseases such as cancer, where dysregulated kinase activity plays a pivotal role. Additionally, preliminary studies indicate that this compound may exhibit anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

From an environmental perspective, understanding the degradation pathways of (3S)-3-(3-chlorothiophen-2-yl)-3-hydroxypropanoic acid is crucial for assessing its ecological impact. Research has shown that under aerobic conditions, this compound undergoes microbial degradation through oxidative mechanisms, ultimately yielding innocuous byproducts such as carbon dioxide and water.

In conclusion, (3S)-3-(3-chlorothiophen-2-yl)-3-hydroxypropanoic acid is a versatile compound with promising applications in drug discovery and organic synthesis. Its unique structure, coupled with recent advancements in synthetic methodologies and biological studies, positions it as a valuable tool for researchers across multiple disciplines.

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